molecular formula C10H9NO B126241 5-(4-Methylphenyl)-1,3-oxazole CAS No. 143659-19-2

5-(4-Methylphenyl)-1,3-oxazole

Cat. No. B126241
CAS RN: 143659-19-2
M. Wt: 159.18 g/mol
InChI Key: VKPVBCSBGBAMCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5-(4-Methylphenyl)-1,3-oxazole” is a chemical compound that belongs to the class of organic compounds known as oxazoles . Oxazoles are compounds containing an oxazole ring, which is a five-membered aromatic ring with one oxygen atom, one nitrogen atom, and three carbon atoms .


Synthesis Analysis

The synthesis of “5-(4-Methylphenyl)-1,3-oxazole” and its derivatives can be achieved through various methods. One such method involves the iodination of vanillin and subsequent Suzuki-Miyaura coupling . This process involves the use of vanillin as the starting material, which is iodinated using Oxone® and potassium iodide in refluxing water . The resulting iodovanillin is then used in an aqueous Suzuki-Miyaura reaction with para-methylphenyl boronic acid .


Molecular Structure Analysis

The molecular structure of “5-(4-Methylphenyl)-1,3-oxazole” can be analyzed using various spectroscopic techniques such as FTIR and 1H NMR . These techniques can provide information about the functional groups present in the molecule and their arrangement .


Chemical Reactions Analysis

The chemical reactions involving “5-(4-Methylphenyl)-1,3-oxazole” can be quite diverse. For instance, it has been reported that the C–C coupling of 5-iodovanillin and 4-methylphenyl boronic acid yielded the corresponding biaryl product in 30 minutes .


Physical And Chemical Properties Analysis

The physical and chemical properties of “5-(4-Methylphenyl)-1,3-oxazole” can be determined using various analytical techniques. For instance, the melting point can be determined using thermal analysis .

Scientific Research Applications

Pharmaceutical Research: Antileishmanial and Antimalarial Agents

5-(4-Methylphenyl)-1,3-oxazole: derivatives have been explored for their potential in treating tropical diseases such as leishmaniasis and malaria. These compounds can be designed to inhibit specific biological pathways in the causative agents of these diseases, offering a new avenue for drug development .

Organic Synthesis: Building Blocks for Heterocyclic Compounds

This compound serves as a precursor in the synthesis of various heterocyclic structures, which are core components in many drugs and agrochemicals. Its versatility in chemical reactions makes it a valuable starting material for constructing complex molecules .

Safety and Hazards

According to the safety data sheet, this chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for “5-(4-Methylphenyl)-1,3-oxazole” could involve further exploration of its pharmacological properties. For instance, indole derivatives, which are structurally similar to oxazoles, have shown diverse biological activities and have immense potential to be explored for newer therapeutic possibilities .

properties

IUPAC Name

5-(4-methylphenyl)-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c1-8-2-4-9(5-3-8)10-6-11-7-12-10/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKPVBCSBGBAMCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80372297
Record name 5-(4-methylphenyl)-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80372297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26730724
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

5-(4-Methylphenyl)-1,3-oxazole

CAS RN

143659-19-2
Record name 5-(4-methylphenyl)-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80372297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-Methylphenyl)-1,3-oxazole
Reactant of Route 2
Reactant of Route 2
5-(4-Methylphenyl)-1,3-oxazole
Reactant of Route 3
Reactant of Route 3
5-(4-Methylphenyl)-1,3-oxazole
Reactant of Route 4
Reactant of Route 4
5-(4-Methylphenyl)-1,3-oxazole
Reactant of Route 5
Reactant of Route 5
5-(4-Methylphenyl)-1,3-oxazole
Reactant of Route 6
5-(4-Methylphenyl)-1,3-oxazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.